molecular formula C13H22BrNO2 B12743230 Tigloidine hydrobromide CAS No. 22846-83-9

Tigloidine hydrobromide

Cat. No.: B12743230
CAS No.: 22846-83-9
M. Wt: 304.22 g/mol
InChI Key: DSEWSAPMBJUWNX-FJKROYRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tigloidine hydrobromide involves the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and reagents that facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve the use of engineered Escherichia coli to synthesize the compound from tiglic acid and tropanol . This biotechnological approach allows for the efficient production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Tigloidine hydrobromide undergoes various chemical reactions, including esterification, oxidation, and reduction. The esterification process involves the formation of an ester bond between tropanol and tigloyl-CoA .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include tigloyl-CoA, tropanol, and specific enzymes such as BAHD acyltransferase . The reaction conditions often involve the use of solvents and controlled temperatures to facilitate the reactions.

Major Products Formed

The major product formed from the esterification reaction is 3-tigloyloxytropane, which is a key intermediate in the biosynthesis of calystegine .

Mechanism of Action

The mechanism of action of tigloidine hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors . This leads to a reduction in tremors and other symptoms associated with neurodegenerative diseases.

Comparison with Similar Compounds

Tigloidine hydrobromide is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that make it distinct:

List of Similar Compounds

  • Atropine
  • Scopolamine
  • Hyoscyamine

This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

22846-83-9

Molecular Formula

C13H22BrNO2

Molecular Weight

304.22 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate;hydrobromide

InChI

InChI=1S/C13H21NO2.BrH/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3;/h4,10-12H,5-8H2,1-3H3;1H/b9-4+;/t10-,11+,12?;

InChI Key

DSEWSAPMBJUWNX-FJKROYRASA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C[C@H]2CC[C@@H](C1)N2C.Br

Canonical SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.